molecular formula C9H15NO2 B6223165 3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one CAS No. 2763750-54-3

3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one

Cat. No.: B6223165
CAS No.: 2763750-54-3
M. Wt: 169.2
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Description

3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one: is a spirocyclic compound characterized by a unique structure that includes an oxetane ring fused to a nonane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by cyclization to form the spirocyclic structure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Oxone® in formic acid.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxidized spirocyclic compounds, while substitution reactions can yield a variety of substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, 3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biology and medicine, this compound has been investigated for its potential as a pharmacophore in drug discovery. Its spirocyclic structure can enhance the binding affinity and selectivity of drug candidates for specific biological targets .

Industry: In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of 3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it can act as an inhibitor or modulator of enzymes or receptors, depending on its structural modifications. The spirocyclic structure allows for unique interactions with biological macromolecules, potentially leading to enhanced efficacy and selectivity .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one is unique due to the presence of the dimethyl groups at the 3-position. This structural feature can influence its chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

2763750-54-3

Molecular Formula

C9H15NO2

Molecular Weight

169.2

Purity

95

Origin of Product

United States

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